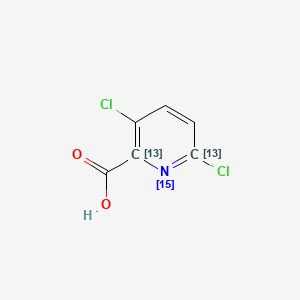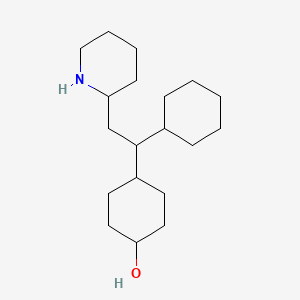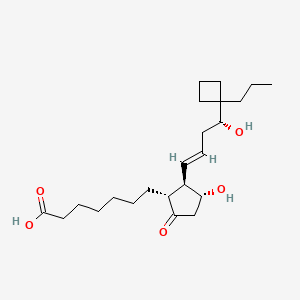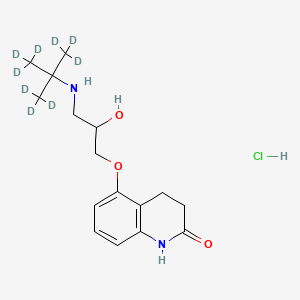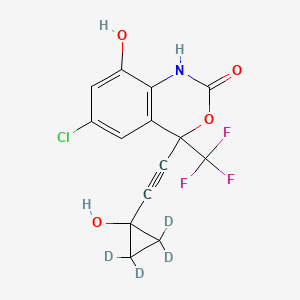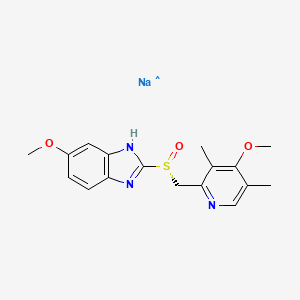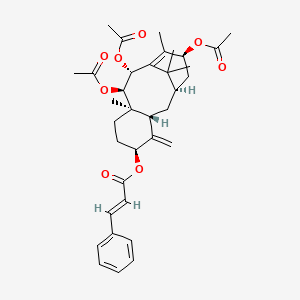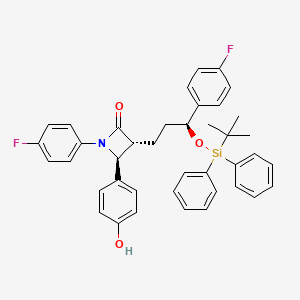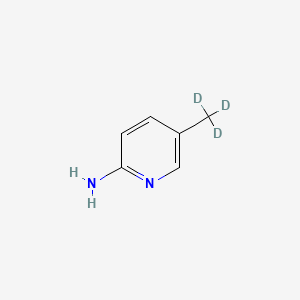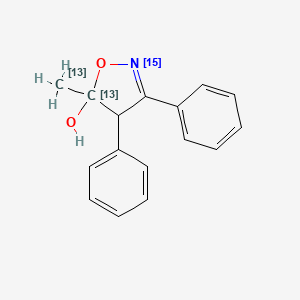
4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇-13C2, 15N
描述
“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .科学研究应用
化学合成与应用
环氧合酶-2 抑制
与 4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇在化学上相关的 4,5-二苯基-4-异恶唑啉已被研究为环氧合酶-2 (COX-2) 的抑制剂。这些具有不同取代基的化合物表现出不同程度的镇痛和抗炎活性。该组中的一种特定化合物表现出有效且选择性的 COX-2 抑制,突出了其在药物化学中的潜力 (Habeeb、Rao 和 Knaus,2001).
偶极环加成反应
该化合物已被用于与二苯基亚硝胺的偶极环加成反应,导致形成螺[呋喃-吡唑啉]酮。这证明了其在有机合成中的反应性和实用性,提供了对新型化学途径和分子结构的见解 (Štverková、Ẑák 和 Jonas,1995).
抗结核活性
4,5-二氢-1,2-恶唑-4-基化合物的 N-取代衍生物已被合成并评估其抗结核活性。这项研究强调了该化合物在开发治疗结核病的新治疗剂方面的潜力 (Dighe、Mahajan、Maste 和 Bhat,2012).
光物理性质
对与 4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇密切相关的带有三苯基和酯成分的吡唑啉衍生物的研究表明,溶剂对其吸收和荧光性质有显着影响。此类化合物可用于了解溶剂-结构相互作用,并在材料科学中具有应用 (Şenol 等,2020).
液晶研究
与本化合物在结构上相关的非对称二苯基异恶唑已合成并分析其介晶性质。这项研究有助于液晶领域,探索分子结构对液晶相的影响 (Brown 和 Styring,2003).
抗菌活性
包括与 4,5-二氢-5-甲基-3,4-二苯基-5-异恶唑醇相似的结构在内的三唑衍生物已被合成并评估其抗菌活性。这些研究有助于寻找新的抗菌剂,这是药物研究中的一个关键领域 (Bektaş 等,2007).
安全和危害
属性
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

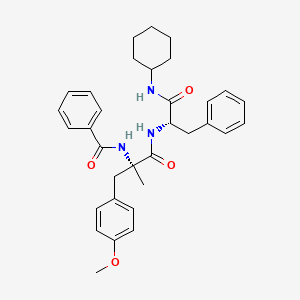
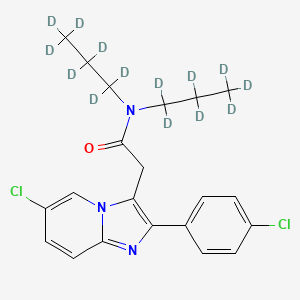
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
